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Compound Name: L-Methionine-13C,d5

Cat. No.: B12422007 Get Quote

This in-depth technical guide explores the core principles, experimental protocols, and

applications of L-Methionine-13C,d5 in metabolic labeling for quantitative proteomics. It is

intended for researchers, scientists, and drug development professionals seeking to leverage

stable isotope labeling for precise protein quantification and analysis of methionine metabolism.

Core Principles of Metabolic Labeling with L-
Methionine-13C,d5
Metabolic labeling with stable isotopes is a powerful technique for accurately quantifying

dynamic changes in protein abundance. The methodology relies on introducing non-

radioactive, heavy isotopes of elements into amino acids, which are then incorporated into

proteins during cellular protein synthesis.[1] L-Methionine-13C,d5 is a specific isotopologue of

the essential amino acid L-methionine, where one carbon atom is replaced by its heavy

isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (²H or D).

The fundamental principle of using L-Methionine-13C,d5 is based on the Stable Isotope

Labeling with Amino Acids in Cell Culture (SILAC) methodology. In a typical SILAC experiment,

two populations of cells are cultured in media that are identical except for the isotopic form of a

specific amino acid.[1] One population is grown in "light" medium containing the natural,

unlabeled L-methionine, while the other is grown in "heavy" medium containing L-Methionine-
13C,d5.
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Over several cell divisions, the "heavy" L-methionine is incorporated into all newly synthesized

proteins in the second cell population.[1] Because the isotopic labels are stable and non-

radioactive, they do not alter the biochemical properties of the amino acid, and cellular

metabolism proceeds normally.[1]

Following differential treatment or harvesting at various time points, the "light" and "heavy" cell

populations are combined. Proteins are then extracted, digested (typically with trypsin), and

analyzed by mass spectrometry. Peptides containing the "heavy" L-Methionine-13C,d5 will

exhibit a specific mass shift compared to their "light" counterparts. The relative abundance of a

protein in the two samples can be determined by comparing the signal intensities of the "light"

and "heavy" peptide pairs in the mass spectrum.[1]

The choice of L-Methionine-13C,d5 offers specific advantages. The combination of ¹³C and

deuterium provides a significant and unique mass shift, aiding in the clear separation and

identification of labeled peptides in complex samples. Deuterium labeling can sometimes lead

to a slight shift in chromatographic retention time, which needs to be considered during data

analysis.

L-Methionine Metabolism and Incorporation into
Proteins
L-methionine is an essential amino acid, meaning it cannot be synthesized by mammals and

must be obtained from the diet. Its primary roles in the cell are as a building block for protein

synthesis and as a precursor for the universal methyl donor, S-adenosylmethionine (SAM).

During protein synthesis, methionine is the initiating amino acid for most eukaryotic proteins.

When L-Methionine-13C,d5 is supplied in the culture medium, it is charged onto the initiator

and elongator tRNAs and incorporated into the growing polypeptide chain by the ribosome.

The central role of methionine in the one-carbon metabolism pathway also means that the

isotopic labels from L-Methionine-13C,d5 can be traced through other metabolic routes,

although the primary application in SILAC focuses on its direct incorporation into proteins.

Below is a diagram illustrating the key pathways of methionine metabolism.
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Caption: Key metabolic pathways involving L-Methionine.
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Experimental Protocols
A generalized experimental workflow for a SILAC experiment using L-Methionine-13C,d5 is

outlined below.

Cell Culture and Labeling
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-

1640) that lacks L-methionine. Supplement the "light" medium with unlabeled L-methionine

and the "heavy" medium with L-Methionine-13C,d5. The concentration of the labeled and

unlabeled amino acids should be identical.

Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five

to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the

proteome.

Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, growth

factor stimulation) to the cell populations.

Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them

using a suitable lysis buffer containing protease and phosphatase inhibitors.

Sample Preparation for Mass Spectrometry
Protein Quantification and Mixing: Determine the protein concentration of the "light" and

"heavy" cell lysates. Mix equal amounts of protein from the "light" and "heavy" samples.

Protein Digestion: Digest the mixed protein sample into peptides using a protease, most

commonly trypsin.

Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction

method. For complex samples, peptide fractionation by techniques like strong cation

exchange or high-pH reversed-phase chromatography can be performed to reduce sample

complexity.

Mass Spectrometry and Data Analysis
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LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Use specialized software to identify peptides and quantify the relative

abundance of "light" and "heavy" peptide pairs.

The following diagram illustrates the general experimental workflow for a SILAC experiment.
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Caption: A generalized workflow for SILAC-based quantitative proteomics.
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Quantitative Data and Analysis
The primary quantitative output of a SILAC experiment is the ratio of the abundance of the

"heavy" labeled peptide to its "light" counterpart. This ratio reflects the relative abundance of

the corresponding protein under the two experimental conditions.

Isotopic Labeling and Mass Shift
The table below summarizes the properties of unlabeled L-methionine and L-Methionine-
13C,d5.

Amino Acid Molecular Formula
Monoisotopic Mass
(Da)

Mass Shift (Da)

L-Methionine (Light) C₅H₁₁NO₂S 149.0510 0

L-Methionine-13C,d5 ¹³C¹²C₄¹H₆²H₅NO₂S 155.0888 +6.0378

Note: The exact mass shift may vary slightly depending on the specific isotopic composition.

Data Interpretation
A ratio of 1 indicates no change in protein abundance. A ratio greater than 1 suggests an

increase in protein abundance in the "heavy" labeled sample relative to the "light" sample,

while a ratio less than 1 indicates a decrease.

Applications in Research and Drug Development
The use of L-Methionine-13C,d5 metabolic labeling has numerous applications in biological

research and pharmaceutical development:

Quantitative analysis of proteome-wide changes: Profiling changes in protein expression in

response to drug treatment, disease progression, or environmental stimuli.

Studying protein turnover: By monitoring the rate of incorporation of the "heavy" amino acid,

it is possible to determine the synthesis and degradation rates of proteins.
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Analysis of post-translational modifications (PTMs): SILAC can be combined with enrichment

strategies to quantify changes in PTMs such as phosphorylation, ubiquitination, and

methylation.

Target identification and validation: Identifying the protein targets of drugs by observing

changes in protein abundance or thermal stability upon drug treatment.

Biomarker discovery: Identifying proteins that are differentially expressed in diseased versus

healthy states, which can serve as potential biomarkers for diagnosis or prognosis.

Conclusion
Metabolic labeling with L-Methionine-13C,d5 is a robust and accurate method for quantitative

proteomics. By leveraging the principles of SILAC, researchers can gain valuable insights into

the dynamic nature of the proteome and its response to various perturbations. The unique

mass shift provided by the combined ¹³C and deuterium labeling makes L-Methionine-13C,d5
a valuable tool for precise and reliable protein quantification in a wide range of biological and

biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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